molecular formula C22H20N2O3S2 B2390413 (3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894670-67-8

(3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2390413
CAS RN: 894670-67-8
M. Wt: 424.53
InChI Key: YTQPZQDGKPWJPX-MOSHPQCFSA-N
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Description

The compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions, including cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the thieno[3,2-c][1,2]thiazin-4(3H)-one moiety could influence the compound’s electronic properties .

Scientific Research Applications

Synthesis and Reactivity

Research into similar sulfur and nitrogen-containing heterocycles, such as thienothiazines and benzothiadiazines, reveals a rich area of study concerning their synthesis and reactivity. For example, studies have shown methodologies for synthesizing various heterocyclic systems, including pyridopyrimidinones and pyridazinones, using related reagents. Such methodologies often involve multi-component reactions or the use of specific reagents to introduce or modify functional groups within the molecule, leading to compounds with potential applications in material science, pharmacology, and as intermediates in organic synthesis (Toplak, R., et al., 1999).

Future Directions

Future research could involve studying the biological activity of this compound and related derivatives. This could potentially lead to the discovery of new medicinal compounds .

properties

IUPAC Name

(3Z)-1-benzyl-3-[(2,4-dimethylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-15-8-9-18(16(2)12-15)23-13-20-21(25)22-19(10-11-28-22)24(29(20,26)27)14-17-6-4-3-5-7-17/h3-13,23H,14H2,1-2H3/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQPZQDGKPWJPX-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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